Pugnac

Vue d'ensemble

Description

Applications De Recherche Scientifique

24,25-Dihydroxyvitamin D3 has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other vitamin D metabolites.

Biology: Studied for its role in calcium homeostasis and bone metabolism.

Medicine: Investigated for its potential therapeutic effects on bone diseases and calcium-related disorders.

Industry: Utilized in the production of vitamin D supplements and fortified foods

Mécanisme D'action

Target of Action

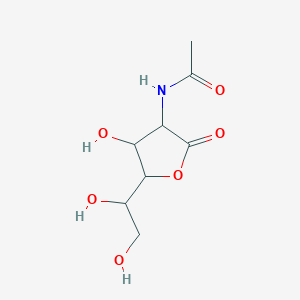

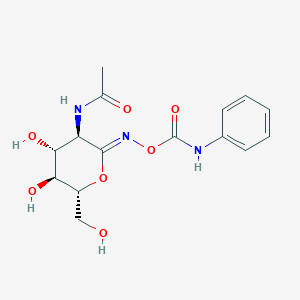

Pugnac, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate, primarily targets two enzymes: O-GlcNAcase (OGA) and β-hexosaminidase A and B . OGA is responsible for cleaving O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of cytoplasmic, nuclear, and mitochondrial proteins . β-hexosaminidases A and B are involved in the removal of the terminal N-acetyl-D-hexosamine residue from globoside, forming globotriaosylceramide .

Mode of Action

This compound acts as a potent inhibitor of OGA and β-hexosaminidases A and B . It inhibits the removal of GlcNAc from glycosylated proteins . .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts the O-GlcNAcylation process, a reversible post-translational protein modification involved in regulation of gene expression, proteasomal degradation, cell cycle, and signaling . This compound also inhibits the lysosomal degradation pathway of glycosphingolipids . Furthermore, it has been suggested that this compound may affect the endoplasmic reticulum-associated degradation (ERAD) of misfolded newly synthesized N-glycoproteins and the mature N-glycoproteins turnover pathway .

Pharmacokinetics

It’s known that this compound is a potent inhibitor of oga and β-hexosaminidases a and b, suggesting it has sufficient bioavailability to reach its targets .

Result of Action

The primary result of this compound’s action is an increase in global levels of O-GlcNAc . This can lead to a variety of effects, including insulin resistance . This compound has also been shown to have protective effects on post-traumatic cardiac function . Moreover, it’s been found that this compound treatment leads to an unusual accumulation of free oligosaccharides in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound could mimic a lysosomal storage disorder, a condition characterized by the accumulation of storage material as free oligosaccharides in lysosomes .

Analyse Biochimique

Biochemical Properties

Pugnac plays a crucial role in biochemical reactions by inhibiting O-GlcNAcase, an enzyme responsible for the cleavage of O-GlcNAc from glycosylated proteins . This inhibition leads to an increase in global levels of O-GlcNAc, affecting various cellular processes. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes by this compound results in the accumulation of glycosphingolipids, mimicking lysosomal storage disorders .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By increasing the levels of O-GlcNAc, this compound influences cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause insulin resistance and has protective effects on post-traumatic cardiac function . Additionally, this compound treatment leads to the accumulation of free oligosaccharides in cells, which can impact cellular function and mimic lysosomal storage disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of O-GlcNAcase, inhibiting the enzyme’s activity . This inhibition prevents the removal of O-GlcNAc from glycosylated proteins, leading to an increase in O-GlcNAc levels. This compound also inhibits lysosomal β-hexosaminidases A and B, which are involved in the degradation of glycosphingolipids . The inhibition of these enzymes results in the accumulation of glycosphingolipids and free oligosaccharides, affecting cellular function and mimicking lysosomal storage disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable and can inhibit O-GlcNAcase and lysosomal β-hexosaminidases for extended periods . Long-term treatment with this compound can lead to the accumulation of free oligosaccharides and glycosphingolipids, impacting cellular function . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits O-GlcNAcase and increases O-GlcNAc levels . At high doses, this compound can cause toxic effects, including the accumulation of glycosphingolipids and free oligosaccharides . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of O-GlcNAcase and lysosomal β-hexosaminidases . By inhibiting these enzymes, this compound affects the metabolism of glycosphingolipids and free oligosaccharides, leading to their accumulation in cells . This accumulation can impact metabolic flux and metabolite levels, mimicking lysosomal storage disorders and affecting cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s inhibition of O-GlcNAcase and lysosomal β-hexosaminidases affects its distribution and accumulation within cells, leading to changes in cellular function and metabolism .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, nucleus, and mitochondria, where it inhibits O-GlcNAcase . This localization is crucial for its activity, as it allows this compound to interact with glycosylated proteins and inhibit their de-glycosylation. Additionally, this compound’s inhibition of lysosomal β-hexosaminidases affects its localization within lysosomes, leading to the accumulation of glycosphingolipids and free oligosaccharides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 24,25-dihydroxyvitamine D3 implique généralement l'hydroxylation de la 25-hydroxyvitamine D3. Ce processus est catalysé par l'enzyme CYP24A1, qui introduit un groupe hydroxyle à la position 24 du carbone . Les conditions de réaction impliquent généralement le maintien d'un environnement contrôlé pour garantir l'activité et la stabilité de l'enzyme.

Méthodes de production industrielle : La production industrielle de la 24,25-dihydroxyvitamine D3 utilise souvent des méthodes biotechnologiques, utilisant des micro-organismes génétiquement modifiés qui expriment l'enzyme CYP24A1. Cette approche permet la production efficace et évolutive du composé .

Analyse Des Réactions Chimiques

Types de réactions : La 24,25-dihydroxyvitamine D3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres métabolites.

Hydroxylation : Des groupes hydroxyle supplémentaires peuvent être introduits à différentes positions.

Substitution : Des groupes fonctionnels peuvent être substitués pour modifier les propriétés du composé.

Réactifs et conditions courants :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.

Agents hydroxylants : Enzymes comme la CYP24A1.

Agents de substitution : Divers réactifs organiques en fonction de la substitution souhaitée.

Produits principaux :

1,24,25-Trihydroxyvitamine D3 : Formé par une hydroxylation supplémentaire.

Acide calcitroïque : Un produit de la voie d'oxydation.

4. Applications de la recherche scientifique

La 24,25-dihydroxyvitamine D3 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres métabolites de la vitamine D.

Biologie : Étudié pour son rôle dans l'homéostasie du calcium et le métabolisme osseux.

Médecine : Enquêté pour ses effets thérapeutiques potentiels sur les maladies osseuses et les troubles liés au calcium.

Industrie : Utilisé dans la production de suppléments de vitamine D et d'aliments enrichis

5. Mécanisme d'action

Le mécanisme d'action de la 24,25-dihydroxyvitamine D3 implique son interaction avec le récepteur de la vitamine D (VDR). Lorsqu'il se lie au VDR, il régule l'expression des gènes impliqués dans le métabolisme du calcium et du phosphate. Cette régulation contribue à maintenir des niveaux normaux de calcium et de phosphate plasmatiques, favorisant la santé osseuse et prévenant des troubles comme le rachitisme et l'ostéomalacie .

Composés similaires :

1,25-Dihydroxyvitamine D3 : La forme la plus active de la vitamine D3, cruciale pour l'absorption du calcium et la santé osseuse.

25-Hydroxyvitamine D3 : Un précurseur à la fois de la 1,25-dihydroxyvitamine D3 et de la 24,25-dihydroxyvitamine D3.

Unicité : La 24,25-dihydroxyvitamine D3 est unique dans son rôle spécifique dans l'intégrité et la cicatrisation osseuses. Contrairement à la 1,25-dihydroxyvitamine D3, qui est principalement impliquée dans l'absorption du calcium, la 24,25-dihydroxyvitamine D3 est essentielle au développement osseux normal et à la réparation des fractures .

Comparaison Avec Des Composés Similaires

1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, crucial for calcium absorption and bone health.

25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3.

Uniqueness: 24,25-Dihydroxyvitamin D3 is unique in its specific role in bone integrity and healing. Unlike 1,25-dihydroxyvitamin D3, which is primarily involved in calcium absorption, 24,25-dihydroxyvitamin D3 is essential for normal bone development and fracture healing .

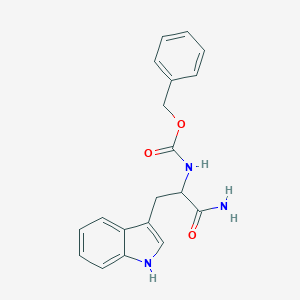

Propriétés

IUPAC Name |

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JIJAQUFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)